2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid
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Overview
Description
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to act as potent inhibitors of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, the fluorophenyl group enhances the compound’s binding affinity to specific protein targets, thereby modulating their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and fluorophenyl groups. This binding can result in the inhibition or activation of enzyme activity, depending on the target. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit the activity of enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound’s interaction with cofactors, such as NADH or FADH2, can further influence metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These targeting signals can include specific amino acid sequences or chemical modifications that direct the compound to its site of action. The subcellular localization of the compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid typically involves the reaction of 3-fluoroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-(4-Bromophenyl)thiazol-2-amine: Exhibits promising antimicrobial activity.
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is unique due to the presence of the 3-fluorophenyl group, which may enhance its biological activity and specificity compared to other thiazole derivatives.
Properties
CAS No. |
1797019-23-8 |
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Molecular Formula |
C15H10FN3O2S |
Molecular Weight |
315.322 |
IUPAC Name |
2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
ZGJJVEJAMGFABG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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